molecular formula C20H21N3O4S2 B3580730 N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide

N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide

Cat. No.: B3580730
M. Wt: 431.5 g/mol
InChI Key: GSBIVCXRDLGYAR-UHFFFAOYSA-N
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Description

N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide is a synthetic heterocyclic compound featuring a thiazole core substituted with an azepane sulfonyl group at the para-position of a phenyl ring and a furan-2-carboxamide moiety. The Z-configuration of the thiazol-2(3H)-ylidene group is critical for its stereochemical stability and biological interactions.

Properties

IUPAC Name

N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c24-19(18-6-5-13-27-18)22-20-21-17(14-28-20)15-7-9-16(10-8-15)29(25,26)23-11-3-1-2-4-12-23/h5-10,13-14H,1-4,11-12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBIVCXRDLGYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

(2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine (): Structure: Contains an azepane sulfonyl group but differs in the thiazole substituents (methoxyethyl vs. furan-2-carboxamide). Molecular Formula: C24H29N3O3S2 (avg. mass 471.634 g/mol). Activity: Not explicitly reported, but the azepane sulfonyl group may enhance solubility and membrane permeability compared to simpler sulfonamides .

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide ():

  • Structure : Shares the azepane sulfonyl and thiazol-2(3H)-ylidene motifs but replaces furan with a benzamide and fluorobenzo[d]thiazole.
  • Activity : Likely targets kinase enzymes due to the benzo[d]thiazole scaffold, a common feature in kinase inhibitors .

N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide (): Structure: Features a thiadiazole core with sulfonamide and hydrazone groups. Activity: Demonstrated DHFR inhibition (IC50 ~0.29 μM), highlighting the role of sulfonamide and hydrazone moieties in enzyme binding .

Structural Comparison Table:
Compound Core Structure Key Substituents Potential Target
Target Compound Thiazole Azepane sulfonyl, furan-2-carboxamide Kinases/DHFR (hypothesized)
Compound from Thiazole Azepane sulfonyl, methoxyethyl, phenyl Undetermined
Compound from Benzo[d]thiazole Azepane sulfonyl, benzamide Kinases
Compound from Thiadiazole Sulfonamide, hydrazone DHFR

Key Challenges :

  • Tautomerism in thiazol-2(3H)-ylidene derivatives (e.g., thione vs. thiol forms) requires precise reaction control, as seen in .
  • Low yields (e.g., 24–51% in ) highlight the need for optimized catalysts or solvents.

Spectroscopic and Computational Analysis

Spectral Data:
  • IR Spectroscopy :

    • The target compound’s C=O stretch (furan carboxamide) is expected at ~1660–1680 cm<sup>−1</sup>, consistent with ’s hydrazinecarbothioamides .
    • Absence of νS-H (~2500–2600 cm<sup>−1</sup>) confirms the thione tautomer, as in .
  • <sup>1</sup>H/<sup>13</sup>C NMR :

    • Aromatic protons from the azepane sulfonyl-phenyl group resonate at δ 7.5–8.0 ppm, similar to ’s triazole derivatives .
Computational Studies:
  • Molecular Docking : Analogous thiadiazole sulfonamides () showed strong binding to DHFR (ΔG = −9.2 kcal/mol), suggesting the target compound may share this affinity .
  • DFT Analysis : The azepane ring’s conformational flexibility () may enhance binding entropy compared to rigid analogs .

QSAR Data from :

Compound (Training Set) Observed Activity Predicted Activity
(Z)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-4-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazineyl)benzenesulfonamide 0.2920 0.2939
(Z)-4-(2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazineyl)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)benzenesulfonamide 0.2569 0.1753

Insights :

  • Electron-withdrawing groups (e.g., sulfonyl) enhance activity, aligning with the target compound’s azepane sulfonyl group .
  • Thiazole/Thiadiazole cores outperform triazoles in kinase inhibition, supporting the target compound’s design .

Biological Activity

N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a thiazole moiety, and an azepane sulfonamide group, which contributes to its diverse biological activities. Below are its key chemical properties:

PropertyValue
Molecular FormulaC20H21N3O4S2
Molecular Weight421.52 g/mol
IUPAC NameThis compound
InChI KeyUODGUHJYIKKKDX-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds containing thiazole and sulfonamide functionalities exhibit promising anticancer activities. For instance, studies have demonstrated that similar thiazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

A notable study reported that a related compound exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells, indicating significant anticancer potential .

Antimicrobial Activity

The presence of the azepane and thiazole groups suggests potential antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains. For example, derivatives of thiazole have been reported to possess antibacterial activity comparable to standard antibiotics .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways critical for cell survival.
  • Gene Expression Regulation : The compound may influence the expression of genes involved in apoptosis and cell proliferation.

Case Studies

  • Anticancer Efficacy : A study on thiazole derivatives showed that modifications at the phenyl and azepane positions significantly enhanced cytotoxicity against cancer cell lines. The study concluded that structural variations could lead to improved potency .
  • Antimicrobial Screening : Another investigation evaluated various thiazole-based compounds for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting that this compound could follow similar trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide

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